1-Bromo-4-(butane-1-sulfinyl)benzene

Physical property Distillation Purification

1-Bromo-4-(butane-1-sulfinyl)benzene is a para-substituted aryl alkyl sulfoxide with the molecular formula C₁₀H₁₃BrOS and a molecular weight of 261.18 g/mol. It is listed as a research chemical by major suppliers, including Sigma-Aldrich (MFCD29043834) and Leyan (98% purity), and is primarily employed as a synthetic building block in medicinal chemistry and organic synthesis.

Molecular Formula C10H13BrOS
Molecular Weight 261.18 g/mol
Cat. No. B8027024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(butane-1-sulfinyl)benzene
Molecular FormulaC10H13BrOS
Molecular Weight261.18 g/mol
Structural Identifiers
SMILESCCCCS(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C10H13BrOS/c1-2-3-8-13(12)10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3
InChIKeyAUPVQMPMAGCXGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(butane-1-sulfinyl)benzene (CAS 1865653-34-4): Procurement-Relevant Chemical Profile


1-Bromo-4-(butane-1-sulfinyl)benzene is a para-substituted aryl alkyl sulfoxide with the molecular formula C₁₀H₁₃BrOS and a molecular weight of 261.18 g/mol . It is listed as a research chemical by major suppliers, including Sigma-Aldrich (MFCD29043834) and Leyan (98% purity), and is primarily employed as a synthetic building block in medicinal chemistry and organic synthesis . The compound features a bromine atom amenable to cross-coupling reactions and a chiral sulfinyl group that can serve as a stereodirecting handle, placing it within the well-established class of aryl sulfoxide intermediates .

Why 1-Bromo-4-(butane-1-sulfinyl)benzene Cannot Be Replaced by Its Methyl, Ethyl, Propyl, or Sulfone Analogs


Aryl alkyl sulfoxides with different alkyl chain lengths or oxidation states are not interchangeable because the alkyl group directly modulates lipophilicity (logP), boiling point, density, steric bulk, and the electronic environment at the sulfinyl sulfur, all of which affect reactivity in cross-coupling, enantioselective transformations, and physicochemical handling . The n-butyl chain in 1-bromo-4-(butane-1-sulfinyl)benzene occupies a distinct position within the homologous series, conferring a specific balance of hydrophobic character and steric demand that differs measurably from the methyl, ethyl, and propyl congeners, as well as from the sulfone derivative [1]. Substituting one analog for another without re-optimizing reaction conditions—particularly in asymmetric syntheses where steric and electronic tuning of the sulfinyl group is critical—can lead to altered yields, enantioselectivities, or purification challenges [1].

Quantitative Comparator Evidence: 1-Bromo-4-(butane-1-sulfinyl)benzene vs. Closest Analogs


Predicted Boiling Point: n-Butyl vs. Methyl Sulfoxide

The predicted boiling point of 1-bromo-4-(butane-1-sulfinyl)benzene is 354.9 ± 25.0 °C, which is 35.5 °C higher than that of its methyl analog, 1-bromo-4-(methylsulfinyl)benzene (319.4 °C at 760 mmHg) . This difference, although based on computational prediction methods, indicates that the n-butyl derivative requires higher temperatures for distillation-based purification and has a lower vapor pressure at ambient conditions, which can influence solvent removal strategies and storage recommendations .

Physical property Distillation Purification

Lipophilicity Gradient: n-Butyl vs. Methyl and Ethyl Sulfoxides

The logP values for the homologous series increase systematically: methyl analog logP = 3.05, ethyl analog logP = 3.44 . Extrapolating the CH₂ increment of +0.39 log units yields an estimated logP of approximately 4.2 for 1-bromo-4-(butane-1-sulfinyl)benzene. This represents a >1 log unit increase in lipophilicity relative to the methyl congener, meaning the butyl compound is approximately 10-fold more hydrophobic and would exhibit significantly different partitioning behavior in aqueous-organic extraction, chromatographic retention on reverse-phase columns, and potential membrane permeability in biological assays .

Lipophilicity LogP Drug design

Density and Molar Volume: n-Butyl vs. Methyl Sulfoxide

The predicted density of 1-bromo-4-(butane-1-sulfinyl)benzene is 1.45 ± 0.1 g/cm³, markedly lower than the measured density of 1.68 g/cm³ for the methyl analog . This 14% reduction in density reflects the larger molar volume imparted by the n-butyl chain and may influence crystal packing, solubility in organic solvents, and the physical form (oil vs. solid) of the neat compound at room temperature .

Density Formulation Crystallization

Oxidation State Divergence: Sulfoxide vs. Sulfone

The sulfoxide (S=O) of 1-bromo-4-(butane-1-sulfinyl)benzene (MW 261.18) and its corresponding sulfone, 1-bromo-4-(butane-1-sulfonyl)benzene (MW 277.18), differ by 16 mass units and one oxygen atom . The sulfone is a stronger hydrogen-bond acceptor, has a higher dipole moment, and is not configurationally stable at sulfur (achiral), unlike the sulfoxide which possesses a stereogenic sulfur center [1]. This means the sulfoxide can be employed in asymmetric synthesis as a chiral auxiliary or ligand, whereas the sulfone cannot serve the same stereochemical function [1].

Redox chemistry Polarity Functional group interconversion

Regioisomeric Comparison: para (4-) vs. meta (3-) Substitution

1-Bromo-4-(butane-1-sulfinyl)benzene (para) and its regioisomer 1-bromo-3-(butane-1-sulfinyl)benzene (meta, CAS 1215077-69-2) share the identical molecular formula and mass (261.18 g/mol) but differ in the spatial orientation of the sulfinyl and bromo substituents . The para arrangement yields a linear molecular axis, while the meta isomer introduces a 120° kink, altering the dipole moment vector and potentially affecting solid-state packing, solubility, and the accessibility of the bromine atom to palladium catalysts in cross-coupling reactions [1]. Although direct comparative kinetic data are not available for this pair, the well-documented electronic differences between para- and meta-substituted aryl halides in Suzuki and Buchwald-Hartwig couplings support the expectation of divergent reactivity [1].

Regiochemistry Dipole moment Cross-coupling

Chiral Sulfoxide as a Stereochemical Handle: Enantiomerically Enriched Methyl Analog as a Class Benchmark

The sulfinyl sulfur in 1-bromo-4-(butane-1-sulfinyl)benzene is a stereogenic center, enabling the compound to exist as a pair of enantiomers. While no direct chiroptical data have been published for the butyl derivative, the homologous (S)-(-)-methyl analog has been prepared in 99% ee with a specific rotation of [α]D²⁰ –106.9 (acetone, c 1.8), demonstrating the feasibility of obtaining highly enantioenriched aryl 4-bromophenyl sulfoxides via catalytic asymmetric oxidation [1]. The n-butyl group, being sterically larger than methyl, is expected to provide greater steric differentiation in diastereoselective transformations, a principle well established in the use of tert-butyl sulfoxides as chiral auxiliaries [2]. However, no head-to-head selectivity comparison between the n-butyl and methyl derivatives has been reported; therefore this dimension remains a class-level expectation [2].

Asymmetric synthesis Chiral auxiliary Specific rotation

Procurement-Driven Application Scenarios for 1-Bromo-4-(butane-1-sulfinyl)benzene


Lipophilicity-Tailored Building Block for Medicinal Chemistry Lead Optimization

When a medicinal chemistry program requires systematic exploration of alkyl chain length on a 4-bromophenyl sulfoxide scaffold, 1-bromo-4-(butane-1-sulfinyl)benzene provides the n-butyl variant with an estimated logP of ~4.2—substantially higher than the methyl (3.05) and ethyl (3.44) analogs . This specific hydrophobicity can be critical for optimizing membrane permeability or reducing aqueous solubility in a lead series, and substituting a shorter-chain analog would compromise the structure-activity relationship .

Chiral Sulfoxide Intermediate for Asymmetric Synthesis

The stereogenic sulfur atom enables 1-bromo-4-(butane-1-sulfinyl)benzene to be used as a chiral building block or auxiliary, analogous to the well-precedented methyl and tert-butyl aryl sulfoxides . The n-butyl chain offers intermediate steric bulk that may provide a distinct diastereofacial bias in nucleophilic additions or cycloadditions compared to the smaller methyl or the bulkier tert-butyl group, warranting its procurement for reaction condition screening in enantioselective route development .

Cross-Coupling Handle for Complex Molecule Assembly

The para-bromine atom serves as a versatile electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig), enabling the introduction of aryl, alkenyl, or amino substituents at the 4-position while retaining the sulfinyl functionality . The para substitution geometry ensures a linear extension of the molecular framework, which is often preferred in the design of rod-like liquid crystals, conjugated polymers, or linear pharmacophores where a meta linkage would introduce an undesirable kink [1].

Precursor to Sulfone via Controlled Oxidation

The sulfoxide oxidation state (S(IV)) allows on-demand conversion to the corresponding sulfone (S(VI)), 1-bromo-4-(butane-1-sulfonyl)benzene, using standard oxidants such as mCPBA or hydrogen peroxide . This sequential oxidation strategy provides access to both redox states from a single starting material, enabling divergent synthesis without procuring two separate building blocks—an advantage for laboratories managing limited inventory and budget .

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